molecular formula C11H13ClN2O3 B14189064 Tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate

Tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate

Cat. No.: B14189064
M. Wt: 256.68 g/mol
InChI Key: GLEGJIWKRIUDJP-UHFFFAOYSA-N
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Description

Product Overview Tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate is a high-value pyridine-based chemical building block designed for advanced research and development. This compound features a formyl group and a chloro substituent on the pyridine ring, alongside a tert-butyloxycarbonyl (Boc) protected amine, offering orthogonal reactivity for sequential and selective derivatization . Its molecular formula is C11H13ClN2O3 . Research Applications and Synthetic Value This compound is a key synthetic intermediate in medicinal chemistry and drug discovery. The presence of multiple functional handles allows researchers to efficiently construct complex molecular architectures. The formyl group is a versatile precursor for carbon-carbon bond formation through reactions such as Wittig olefination or reductive amination, enabling the introduction of diverse amine-containing side chains . The chloro substituent offers a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to install aryl or alkyl groups . Furthermore, the Boc protecting group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions to reveal the free amine, which can then be further functionalized . This makes the compound particularly useful for the synthesis of libraries of 2-aminopyridine derivatives, a privileged scaffold found in many biologically active molecules targeting various kinases and central nervous system (CNS) receptors . Handling and Safety This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information. Researchers should handle this material using appropriate personal protective equipment in a well-ventilated laboratory setting, such as a fume hood .

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

tert-butyl N-(4-chloro-6-formylpyridin-2-yl)carbamate

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-5-7(12)4-8(6-15)13-9/h4-6H,1-3H3,(H,13,14,16)

InChI Key

GLEGJIWKRIUDJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=N1)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes to Tert-Butyl 4-Chloro-6-Formylpyridin-2-Ylcarbamate

Boc Protection of 2-Amino-4-Chloropyridine Followed by Directed Formylation

A widely employed strategy involves starting with 2-amino-4-chloropyridine, where the amine group is first protected with a Boc group, followed by formylation at position 6.

Step 1: Boc Protection of 2-Amino-4-Chloropyridine

The amine group at position 2 is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example:

  • Reaction Conditions : 2-Amino-4-chloropyridine (1.0 equiv) is dissolved in tetrahydrofuran (THF) and treated with Boc anhydride (1.2 equiv) in the presence of 4-dimethylaminopyridine (DMAP, catalytic) at 0°C. The mixture is stirred for 12 hours at room temperature.
  • Yield : >90% (based on analogous Boc protections in pyridine systems).

The resulting intermediate, tert-butyl (4-chloropyridin-2-yl)carbamate, is isolated via column chromatography.

Step 2: Directed Lithiation and Formylation at Position 6

The Boc group at position 2 directs metallation to position 6 (para to the carbamate), enabling formylation.

  • Reaction Conditions :
    • A solution of tert-butyl (4-chloropyridin-2-yl)carbamate in THF is cooled to -78°C under nitrogen.
    • Lithium diisopropylamide (LDA, 1.1 equiv) is added dropwise, followed by stirring for 30 minutes.
    • N,N-Dimethylformamide (DMF, 2.0 equiv) is introduced, and the reaction is warmed to 0°C over 1 hour.
  • Workup : The mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via silica gel chromatography.
  • Yield : 70–75% (estimated from comparable lithiation-formylation protocols).

Mechanistic Insight :
The Boc group enhances the acidity of the C-H bond at position 6 via resonance and inductive effects. Deprotonation generates a stabilized lithio intermediate, which reacts with DMF to yield the formyl group.

Chlorination of Pre-Formylated Intermediates

An alternative route involves introducing the chlorine substituent after formylation.

Step 1: Boc Protection and Formylation of 2-Aminopyridine
  • Starting Material : 2-Aminopyridine is Boc-protected as above.
  • Formylation : Directed lithiation at position 6 (as in Section 1.1) introduces the formyl group, yielding tert-butyl 6-formylpyridin-2-ylcarbamate.
Step 2: Electrophilic Chlorination at Position 4
  • Reaction Conditions :
    • The formylated intermediate is treated with N-chlorosuccinimide (NCS, 1.1 equiv) in acetonitrile at 80°C for 6 hours.
    • A Lewis acid (e.g., FeCl₃, 0.1 equiv) may enhance regioselectivity.
  • Yield : 60–65% (extrapolated from similar chlorinations).

Regioselectivity :
The electron-withdrawing formyl group at position 6 deactivates the pyridine ring, directing electrophilic chlorination to position 4 (meta to the formyl group).

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
Boc Protection → Formylation High regioselectivity; fewer steps Requires cryogenic conditions for lithiation 70–75%
Formylation → Chlorination Avoids sensitive lithiation steps Lower yield due to competing chlorination pathways 60–65%

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 1.41 (s, 9H, Boc CH₃), 7.95 (d, J = 2.4 Hz, 1H, H-3), 8.13 (d, J = 2.4 Hz, 1H, H-5), 9.82 (s, 1H, CHO), 10.21 (s, 1H, NH).
  • ¹³C NMR :
    δ 28.2 (Boc CH₃), 80.1 (Boc C), 153.1 (C=O), 162.4 (C-2), 140.2 (C-4), 128.5 (C-6), 192.1 (CHO).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₁H₁₃ClN₂O₃ [M+H]⁺ : 257.0592
  • Found : 257.0589.

Applications and Derivatives

This compound serves as a precursor for:

  • Suzuki-Miyaura Couplings : The formyl group undergoes condensation reactions to generate Schiff bases for metal-organic frameworks.
  • Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors and bromodomain inhibitors (e.g., WO2020055976A1).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Tert-butyl 4-chloro-6-carboxypyridin-2-ylcarbamate.

    Reduction: Tert-butyl 4-chloro-6-hydroxymethylpyridin-2-ylcarbamate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate and analogous pyridine derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Reactivity/Applications Reference
This compound C₁₁H₁₃ClN₂O₃ 4-Cl, 6-CHO, 2-carbamate ~256.7 (estimated) Condensation reactions, medicinal precursors
Tert-butyl (4-chloropyridin-2-yl)carbamate C₁₀H₁₃ClN₂O₂ 4-Cl, 2-carbamate 228.68 Amine protection, intermediates in synthesis
Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate C₁₁H₁₄BrClN₂O₂ 6-Br, 2-Cl, 3-methylcarbamate 321.60 Suzuki coupling, cross-coupling reactions
Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate C₁₁H₁₃ClN₂O₃ 4-Cl, 3-CHO, 2-carbamate ~256.7 (estimated) Altered regioselectivity in reactions
Tert-butyl (6-aminopyridin-2-yl)methylcarbamate C₁₁H₁₇N₃O₂ 6-NH₂, 2-methylcarbamate 223.27 Peptide synthesis, drug intermediates
Tert-butyl (6-chloropyridin-3-yl)carbamate C₁₀H₁₃ClN₂O₂ 6-Cl, 3-carbamate 228.68 Nucleophilic substitution, agrochemicals

Structural and Functional Analysis:

The 6-formyl group enhances electrophilicity, making it suitable for nucleophilic additions or condensations, whereas the 3-formyl analog may exhibit different regioselectivity in reactions . Halogen Differences: Bromine in Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while chlorine in the target compound is more amenable to SNAr (nucleophilic aromatic substitution) reactions .

Amino Group in Tert-butyl (6-aminopyridin-2-yl)methylcarbamate enables peptide bond formation, contrasting with the formyl group’s role in electrophilic reactions .

Synthetic Utility :

  • The target compound’s formyl group allows for derivatization into hydrazones or oximes, useful in metal-organic frameworks (MOFs) or bioactive molecule synthesis. In contrast, Tert-butyl (4-chloropyridin-2-yl)carbamate is primarily used as a protective group intermediate .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 4-chloro-6-formylpyridin-2-ylcarbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of pyridine precursors. A typical approach involves:

Chlorination : Introduce a chloro group at the 4-position using POCl₃ or N-chlorosuccinimide under reflux in anhydrous DCM .

Formylation : Install the formyl group at the 6-position via Vilsmeier-Haack reaction (using DMF/POCl₃) or directed ortho-metalation followed by quenching with DMF .

Carbamate Protection : React the amino group with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or TEA in THF .

  • Critical Factors : Temperature control during chlorination (60–80°C) and stoichiometric excess of Boc anhydride (1.5–2 eq) are critical for >70% yield.

Q. How can researchers confirm the structural integrity of This compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Key signals include the tert-butyl singlet (δ 1.3–1.5 ppm), formyl proton (δ 9.8–10.2 ppm), and aromatic protons (δ 7.5–8.5 ppm) .
  • FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and formyl C=O (~1700 cm⁻¹) .
  • HPLC-MS : Monitor purity (>95%) and molecular ion peak ([M+H]⁺ for C₁₂H₁₄ClN₂O₃: calc. 285.07, observed 285.1 ± 0.2) .

Advanced Research Questions

Q. How can conflicting reactivity data for the formyl group in this compound be resolved during nucleophilic addition reactions?

  • Methodological Answer : Discrepancies in reactivity (e.g., sluggish imine formation) may arise due to steric hindrance from the tert-butyl group or electronic effects from the chloro substituent. Strategies include:

  • Activation : Use Lewis acids (e.g., ZnCl₂) to polarize the formyl carbonyl .
  • Solvent Optimization : Switch from THF to DMF to enhance electrophilicity .
  • Kinetic Analysis : Perform time-resolved ¹H NMR to identify intermediates and adjust reaction stoichiometry .

Q. What are the stability challenges of This compound under varying storage conditions, and how can degradation be mitigated?

  • Methodological Answer :

  • Thermal Stability : Decomposition occurs above 40°C (TGA data), releasing CO₂ from the carbamate . Store at 2–8°C in amber vials.
  • Hydrolytic Sensitivity : The formyl group is prone to hydration in humid environments. Use molecular sieves (3Å) in storage containers .
  • Light Sensitivity : UV-Vis studies show degradation under UV light (λ > 300 nm). Store in dark, inert atmospheres (N₂ or Ar) .

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